molecular formula C7H5NO B042573 2-Hydroxybenzonitrile CAS No. 611-20-1

2-Hydroxybenzonitrile

Cat. No. B042573
CAS RN: 611-20-1
M. Wt: 119.12 g/mol
InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxybenzonitrile can be synthesized through various methods, including the dehydration of p-hydroxybenzenemethanamide in toluene using Bu2SnO as a catalyst, achieving yields up to 89.21% under optimized conditions (Hui Zhi-juan, 2013). Another method involves a one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride in various solvents, with dimethylformamide (DMF) providing optimal yields (Wu Guo-qiang, 2010).

Molecular Structure Analysis

Spectrochemical, ab initio, and density functional studies have explored the structural changes when 2-hydroxybenzonitrile is converted into the corresponding oxyanion. These changes include a frequency decrease in the cyano stretching band and a shortening of the Ph-O bond, indicative of a quasi-ortho-quinonoidal structure formation in the oxyanion (Y. Binev, M. Georgieva, & L. Daskalova, 2004).

Chemical Reactions and Properties

2-Hydroxybenzonitrile undergoes various chemical reactions, including its interaction with nitrogen dioxide to form multiple nitrocyclohexenone derivatives, showcasing its reactivity and potential in synthetic chemistry (J. Gordon et al., 1990). The molecule's ability to engage in photocycloaddition reactions further illustrates its versatility (N. Hoffmann & J. Pete, 2001).

Physical Properties Analysis

The physical properties of 2-hydroxybenzonitrile derivatives, such as liquid-crystal transition temperatures and their behavior as corrosion inhibitors, have been thoroughly investigated. For instance, ester derivatives of fluoro-substituted hydroxybenzonitriles exhibit higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts (S. Kelly & H. Schad, 1984). Similarly, aminobenzene-1,3-dicarbonitriles derivatives, structurally related to hydroxybenzonitriles, show significant corrosion inhibition efficiencies on mild steel (C. Verma, M. Quraishi, & Ambrish Singh, 2015).

Chemical Properties Analysis

The chemical properties of 2-hydroxybenzonitrile are influenced by its functional groups, which participate in various reactions including domino processes for synthesizing indazole analogues and coupling/condensation cascade processes for producing substituted 3-aminoindazoles. These reactions highlight the molecule's reactivity and utility in constructing heterocyclic compounds (Rana Alsalim et al., 2020), (Lanting Xu et al., 2013).

Scientific Research Applications

  • Photochemistry Research : It is utilized in studying the photochemistry of substituted 4-halogenophenols, especially in the formation of cyanobenzo-1,4-quinone-8 (Bonnichon, Grabner, Guyot, & Richard, 1999).

  • Biological Impact Studies : Its monophenolic metabolites are known to increase oxygen consumption in yeast cells and induce adenosine-triphosphatase activity in rat-liver mitochondria (Wit & van Genderen, 1966).

  • Agricultural Use : 2-Hydroxybenzonitrile is employed as a herbicide for controlling broad-leafed weeds, particularly in crop growing areas (Subbarayappa, Joshi, Patil, & Marg, 2010).

  • Metabolic Studies in Animals : In rabbits and rats, its oral administration led to increased urinary excretion of glucuronides, ethereal sulphates, and mercapturic acid formation (Wit & van Genderen, 1966).

  • Chemical Transformation Studies : Research has explored the conversion of 4-hydroxybenzonitrile into oxyanion, leading to essential spectral changes and delocalization of the oxyanionic charge (Binev, 2001).

  • Synthesis Research : It can be synthesized from p-hydroxybenzenemethanamide in toluene, achieving high yields (Hui Zhi-juan, 2013).

  • Environmental Impact Studies : The herbicide bromoxynil, a derivative, is photochemically active and significant in environmental contexts (Kochany, Choudhry, & Webster, 1990).

  • Plant Growth and Regulation : Ioxynil and its derivatives, related to 2-Hydroxybenzonitrile, are used as molluscicides, herbicides, and plant growth regulators (Wain, Taylor, Intarakosit, & Shannon, 1968).

Safety And Hazards

2-Hydroxybenzonitrile is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this chemical .

properties

IUPAC Name

2-hydroxybenzonitrile
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InChI

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZCERSEMVWNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041661
Record name 2-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxybenzonitrile

CAS RN

611-20-1, 69481-42-1
Record name 2-Hydroxybenzonitrile
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Record name 2-Hydroxybenzonitrile
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Record name Benzonitrile, hydroxy-
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Record name Benzonitrile, 2-hydroxy-
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Record name Salicylonitrile
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Record name 2-HYDROXYBENZONITRILE
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Synthesis routes and methods I

Procedure details

bromoxynil, and ioxynil.
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Synthesis routes and methods II

Procedure details

To a solution of 1.13 ml of boron tribromide in 6 ml of 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution was poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. After washing with methylene chloride, the aqueous layer was acidified with 25 ml of 6N HCl and extracted with ether. The ether layer was extracted with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 147 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl, extracted with ether, and the ether layer was dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from methylene chloride-petroleum ether to give 943 mg of 2-cyanophenol as white crystals melting at 97°-98° C.
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1.13 mL
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941 mg
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1.33 g
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0.82 mL
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6 mL
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10 mL
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33 mL
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Yield
79%

Synthesis routes and methods III

Procedure details

To 6 ml of a solution of 2.02M of boron trichloride in 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution is poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. The aqueous layer was washed with methylene chloride, acidified with 25 ml of 6N HCl and extracted with ether. Then, the ether layer was washed with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 39 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl and extracted with ether. The ether layer was dried over anhydrous magnesium sulfate and evaporated to remove the solvent. The crystalline residue (1.13 g) was recrystallized from methylene chloride-petroleum ether, whereby 1.002 g of 2-cyanophenol was obtained as colorless crystals melting at 97°-98° C.
[Compound]
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941 mg
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1.33 g
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0.82 mL
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10 mL
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33 mL
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Yield
84%

Synthesis routes and methods IV

Procedure details

The phenol (II) is allowed to react with a thiocyanate in the presence of a boron trihalogenide to give an intermediate compound (IIIa), and the boron compound (IIIa) is then treated with a strong base to give a 2-cyanophenol (Ia). Alternatively, the 2-cyanophenol (Ia) can be prepared via the thiocarboxyimidic acid ester (IVa) by stepwise hydrolysis. Thus, IIIa is at first treated with a weak base to give IVa, which is then treated with a strong base to give the 2-cyanophenol (Ia).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybenzonitrile
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
601
Citations
L Xu, T Zhou, M Liao, R Hu, BZ Tang - ACS Macro Letters, 2019 - ACS Publications
… In this work, the MCPs of diynes, disulfonyl azides, and 2-hydroxybenzonitrile or 2-aminobenzonitrile were reported under the catalysis of CuCl and Et 3 N, generating iminocoumarin/…
Number of citations: 48 pubs.acs.org
YI Binev, MK Georgieva, LI Daskalova - Spectrochimica Acta Part A …, 2004 - Elsevier
… 13], the IR studies of 2-hydroxybenzonitrile dealt mainly with its intra- … Complexes of 2-hydroxybenzonitrile with water and … Vibrational spectra of the 2-hydroxybenzonitrile oxyanion have …
Number of citations: 52 www.sciencedirect.com
Y Dimitrova, LI Daskalova - Journal of Molecular Structure: THEOCHEM, 2005 - Elsevier
… by the conversion of 2-hydroxybenzonitrile (o-cyanophenol) … The IR studies of 2-hydroxybenzonitrile are dealt mainly with … -bonded complexes formed between 2-hydroxybenzonitrile (o-…
Number of citations: 6 www.sciencedirect.com
J Petridou‐Fischer… - Journal of heterocyclic …, 1983 - Wiley Online Library
Triethylamine catalyzes the reaction of 2‐hydroxybenzonitrile (1) with aryl isocyanates to form the corresponding carbamates 2a‐c, as well as the cyclization of the latter compounds to …
Number of citations: 13 onlinelibrary.wiley.com
SR Dickinson, P Müller, JM Tanski - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The crystal structure of the title compound, C7H4BrNO, has been determined, revealing a partial molecular packing disorder such that a 180 rotation of the molecule about the phenol C…
Number of citations: 2 scripts.iucr.org
J Zhang, G Zhao, R Li, D Hou - Journal of Cluster Science, 2011 - Springer
… bonding dynamics between 2-hydroxybenzonitrile (o-cyanophenol) and carbon monoxide. We have demonstrated that intermolecular hydrogen bond between 2-hydroxybenzonitrile (o-…
Number of citations: 11 link.springer.com
M Gautam, IS Fomsgaard - Food Additives & Contaminants: Part A, 2017 - Taylor & Francis
… 2-hydroxybenzonitrile … , 2-hydroxybenzonitrile, and azoxystrobin free acid in lettuce. The developed method was employed to determine the levels of azoxystrobin, 2-hydroxybenzonitrile…
Number of citations: 8 www.tandfonline.com
F Yu, J Zhou, X Li - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… The central CoIII atom is coordinated by the N atoms of two 2-hydroxybenzonitrile ligands, which are positioned in the equatorial plane. The cation lies on a mirror plane (passing …
Number of citations: 3 scripts.iucr.org
S Hu, HY Kaw, L Zhu, W Wang - Water Research, 2022 - Elsevier
… Both the UPLC/ESI-QTRAP-MS product ion scan spectra of m/z 186, 188, and 190 of drinking water sample and the standard solution of 3,5-dichloro-2-hydroxybenzonitrile at RT 9.09 …
Number of citations: 20 www.sciencedirect.com
S Oh, JM Tanski - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C7H4BrNO, crystallizes with two molecules in the asymmetric unit. The two molecules exhibit nearly linear C—C≡N nitrile bond angles of 179.1 (4) and 177.1 (4). …
Number of citations: 2 scripts.iucr.org

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